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molecular formula C10H14N2OS B8362045 1-(5-Piperidin-1-yl-thiazol-2-yl)-ethanone

1-(5-Piperidin-1-yl-thiazol-2-yl)-ethanone

Cat. No. B8362045
M. Wt: 210.30 g/mol
InChI Key: RHZPEPYMBFIDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276502B2

Procedure details

To a solution of 1-(5-Bromo-thiazol-2-yl)-ethanone (prepared as described above) (250 mg) in dimethylsulfoxide (3 ml) was added piperidine (0.3 ml). The mixture was heated to 50° C. overnight, concentrated to an oil and the residue was purified by flash chromatography (30% ethylacetate/petroleum ether) to afford the sub-titled compound as an yellow solid (170 mg, 68%); 1H NMR (400 Mhz, CDCl3) δ 1.6-1.8 (6H, m), 2.6 (3H, s), 3.25-3.35 (4H, m), 7.05 (1H, s); MS (ES+) 211.1 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[N:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>CS(C)=O>[N:10]1([C:2]2[S:6][C:5]([C:7](=[O:9])[CH3:8])=[N:4][CH:3]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=CN=C(S1)C(C)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (30% ethylacetate/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1=CN=C(S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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